Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-

Description

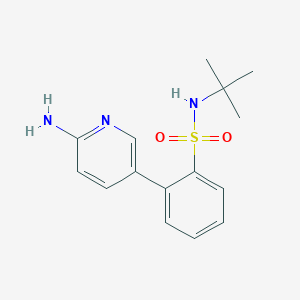

Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- is a structurally complex sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 2-position with a 6-amino-3-pyridinyl group and an N-(tert-butyl) moiety. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to less bulky substituents.

Key structural features include:

- Sulfonamide backbone: Provides hydrogen-bonding capacity and structural rigidity.

- 6-amino-3-pyridinyl substituent: Introduces hydrogen-bond donor/acceptor sites, enhancing target binding specificity.

- N-tert-butyl group: Imparts steric bulk, reducing susceptibility to oxidative metabolism.

Properties

CAS No. |

203512-83-8 |

|---|---|

Molecular Formula |

C15H19N3O2S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-(6-aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide |

InChI |

InChI=1S/C15H19N3O2S/c1-15(2,3)18-21(19,20)13-7-5-4-6-12(13)11-8-9-14(16)17-10-11/h4-10,18H,1-3H3,(H2,16,17) |

InChI Key |

HAQYDWFFJZQMGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Condensation Reaction

One effective method for synthesizing benzenesulfonamide derivatives involves a one-pot condensation reaction.

- Reactants : Sulfanilamide (or its derivatives), dicynamide, and acetone (or cyclic ketones).

- Conditions : The reaction is conducted under acidic conditions, often using concentrated hydrochloric acid.

- Procedure : The reactants are mixed and heated under reflux for several hours, leading to the formation of the desired sulfonamide derivatives.

This method has been reported to yield various benzenesulfonamides efficiently, with structural confirmation through spectral data and elemental analysis.

Nucleophilic Addition

Another method involves nucleophilic addition:

- Starting Materials : Sulfanilamide and cyano compounds.

- Process : The nucleophilic addition of sulfanilamide to cyano groups under acidic conditions allows for the formation of biguanide intermediates.

- Subsequent Reactions : These intermediates can undergo cyclocondensation with ethyl cyanoacetate to yield more complex sulfonamide derivatives.

This approach has been noted for its versatility in generating diverse structures with potential biological activity.

Aldol Condensation

Aldol condensation is also utilized in the synthesis of benzenesulfonamides:

- Reactants : Active methylene compounds and benzaldehydes.

- Catalysts : Basic catalysts such as triethylamine are commonly employed.

- Mechanism : The aldol reaction leads to the formation of β-hydroxy sulfonamides, which can be dehydrated to yield α,β-unsaturated derivatives.

This method has shown promise in producing compounds with enhanced biological properties.

The yields from these synthetic routes can vary based on the specific conditions and reagents used. For example:

| Method | Yield (%) | Key Observations |

|---|---|---|

| One-Pot Condensation | 70-85 | Efficient under acidic conditions |

| Nucleophilic Addition | 60-75 | Versatile for various derivatives |

| Aldol Condensation | 50-80 | Dependent on catalyst and reaction time |

Characterization techniques such as $$ ^1H $$ NMR spectroscopy, infrared spectroscopy, and elemental analysis are essential for confirming the structure of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide group.

Biological Studies: The compound is used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

Industrial Applications: It is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis.

Pathways Involved: By inhibiting dihydropteroate synthase, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

| Compound Name | Substituent on Benzene Ring | N-Substituent | Key Properties/Applications |

|---|---|---|---|

| Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- | 6-amino-3-pyridinyl | tert-butyl | High lipophilicity (logP ~3.5), kinase inhibition potential |

| Benzenesulfonamide, N-butyl- | None | n-butyl | Moderate logP (~2.8), used as plasticizer or intermediate |

| Phenol, 2,4-bis(1,1-dimethylethyl)- | None (phenol core) | tert-butyl (x2) | Antioxidant (analogous to BHT), logP ~5.2 |

| Butylated Hydroxytoluene (BHT) | Methyl groups | tert-butyl (x2) | Radical scavenger, logP ~5.1 |

Key Differences and Implications

N-Substituent Effects: The tert-butyl group in the target compound confers greater steric hindrance and lipophilicity compared to the n-butyl group in N-butyl benzenesulfonamide. This reduces metabolic degradation by cytochrome P450 enzymes, enhancing bioavailability. In contrast, 2,4-bis(tert-butyl)-phenol and BHT lack the sulfonamide moiety but share tert-butyl groups, emphasizing their roles as antioxidants rather than receptor-targeted agents.

Aromatic Ring Functionalization: The 6-amino-3-pyridinyl group in the target compound introduces a heterocyclic amine, enabling π-π stacking and hydrogen bonding with biological targets. This contrasts with simpler analogs like N-butyl benzenesulfonamide, which lack directional binding motifs.

Physicochemical Properties :

- The target compound’s logP (~3.5) balances solubility and membrane permeability, whereas N-butyl benzenesulfonamide’s lower logP (~2.8) may limit tissue penetration.

- Halogenated analogs like 2,4-dichlorobenzoic acid exhibit higher logP (>4) but lack sulfonamide functionality, limiting their utility in drug design.

Biological Activity

Benzenesulfonamides, particularly derivatives like 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-, have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of their biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound under discussion has the following chemical structure:

- IUPAC Name : Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-

- Molecular Formula : C13H17N3O2S

- CAS Number : 1117684-36-2

This compound features a sulfonamide group attached to a pyridine ring, which is critical for its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. A study evaluated various benzenesulfonamide compounds for their ability to inhibit carrageenan-induced paw edema in rats. The results indicated that certain derivatives achieved inhibition rates of up to 94.69% at specific time intervals (1, 2, and 3 hours post-administration) .

| Compound | Inhibition Rate (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4e | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined for several derivatives:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

| 4f | B. subtilis | 6.63 |

These findings highlight the potential of these compounds as effective antimicrobial agents .

3. Antioxidant Activity

The antioxidant properties were evaluated by comparing the IC50 values of the benzenesulfonamide derivatives with Vitamin C as a control:

- Compound : IC50 = 0.3287 mg/mL

- Vitamin C : IC50 = 0.2090 mg/mL

The results indicate that some derivatives possess comparable antioxidant activity to Vitamin C, suggesting their potential use in oxidative stress-related conditions .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of new benzenesulfonamide derivatives showed promising results in terms of both anti-inflammatory and antimicrobial activities. The study utilized palladium-mediated amidation reactions to synthesize these compounds effectively .

Another research effort highlighted the structure-activity relationships (SAR) of substituted benzenesulfonamides, indicating that modifications in the pyridine ring significantly influenced their biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.